Lenperone Exhibits a More Balanced 5-HT2A/D2 Receptor Affinity Ratio Compared to the Highly D2-Selective Haloperidol
Lenperone binds to the serotonin 5-HT2A receptor with a Ki of 4 nM [1]. In contrast, the widely used butyrophenone comparator Haloperidol demonstrates a significantly lower affinity for 5-HT2A (Kd = 17-78 nM) [2]. While both compounds potently bind the dopamine D2 receptor (Lenperone Ki = 4.3 nM [3]; Haloperidol Ki = 0.6-1 nM [2]), Lenperone's higher relative 5-HT2A affinity yields a more balanced receptor interaction profile.
| Evidence Dimension | Receptor Binding Affinity (5-HT2A) |
|---|---|
| Target Compound Data | Ki = 4 nM |
| Comparator Or Baseline | Haloperidol: Kd = 17-78 nM |
| Quantified Difference | Lenperone exhibits 4.25- to 19.5-fold higher affinity for 5-HT2A than Haloperidol. |
| Conditions | Radioligand binding assays using rat cortical tissue (Lenperone) and standard receptor preparations (Haloperidol). |
Why This Matters
This balanced profile differentiates Lenperone from highly D2-selective agents and may confer distinct pharmacological effects in preclinical behavioral models.
- [1] BindingDB. Lenperone binding affinity data for 5-HT2A. BindingDB ID: BDBM50004320. View Source
- [2] Scientist.com. Haloperidol receptor binding profile. View Source
- [3] NCATS Inxight Drugs — LENPERONE. National Center for Advancing Translational Sciences. View Source
